molecular formula C15H20N2O2 B13089762 Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate

Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate

Cat. No.: B13089762
M. Wt: 260.33 g/mol
InChI Key: DKBABMXWUIOAQU-UHFFFAOYSA-N
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Biological Activity

Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into the compound's biological activity, including its interactions with various biological targets, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic system with a nitrogen atom in the ring, which is characteristic of azabicyclic compounds. The presence of the benzyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

PropertyValue
Chemical FormulaC14H17NO2
Molecular Weight245.29 g/mol
IUPAC Name8-benzyl-8-azabicyclo[3.2.1]octan-3-ylcarbamate
CAS Number86580-33-8

The mechanism of action of this compound involves its interaction with specific receptors and enzymes within biological systems. It has been suggested that this compound may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms remain under investigation.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against various enzymes, including:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the metabolism of fatty acid amides, which are involved in pain and inflammation pathways. Inhibition of NAAA can enhance the anti-inflammatory effects of endogenous compounds like palmitoylethanolamide (PEA) .

Neuropharmacological Effects

The compound has shown promise in neuropharmacological studies, where it is being explored for its potential therapeutic effects on neurological disorders. Its ability to modulate neurotransmitter systems may contribute to its efficacy in treating conditions such as anxiety and depression.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the structure-activity relationship (SAR) of similar azabicyclic compounds found that modifications at the nitrogen atom significantly affected their inhibitory potency against NAAA . The most potent derivatives demonstrated IC50 values in the low nanomolar range.
  • Animal Models : Preclinical studies using animal models have demonstrated the potential of benzyl azabicyclic compounds to reduce inflammatory responses and modulate pain pathways effectively .
  • Pharmacokinetics : Evaluations of pharmacokinetic profiles suggest that these compounds have favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl N-(8-azabicyclo[3.2.1]octan-3-yl)carbamate

InChI

InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-8-12-6-7-13(9-14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)

InChI Key

DKBABMXWUIOAQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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